molecular formula C26H27BrN2O2 B11090080 N-{(E)-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]methylidene}-4-(piperidin-1-yl)aniline

N-{(E)-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]methylidene}-4-(piperidin-1-yl)aniline

Cat. No.: B11090080
M. Wt: 479.4 g/mol
InChI Key: AKFSGFFYOXOWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-N-(4-PIPERIDINOPHENYL)AMINE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-N-(4-PIPERIDINOPHENYL)AMINE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyl ether derivative, followed by bromination and methoxylation reactions. The final step involves the condensation of the intermediate with 4-piperidinophenylamine under specific reaction conditions, such as controlled temperature and pH, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-N-(4-PIPERIDINOPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-N-(4-PIPERIDINOPHENYL)AMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and material science.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-N-(4-PIPERIDINOPHENYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-N-(4-PIPERIDINOPHENYL)AMINE include other benzyl ether derivatives, brominated phenyl compounds, and piperidine-containing molecules. Examples include:

  • 4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENOL
  • N-(4-PIPERIDINOPHENYL)METHYLIDENEAMINE

Uniqueness

What sets N-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-N-(4-PIPERIDINOPHENYL)AMINE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H27BrN2O2

Molecular Weight

479.4 g/mol

IUPAC Name

1-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-N-(4-piperidin-1-ylphenyl)methanimine

InChI

InChI=1S/C26H27BrN2O2/c1-30-25-17-21(16-24(27)26(25)31-19-20-8-4-2-5-9-20)18-28-22-10-12-23(13-11-22)29-14-6-3-7-15-29/h2,4-5,8-13,16-18H,3,6-7,14-15,19H2,1H3

InChI Key

AKFSGFFYOXOWQV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=NC2=CC=C(C=C2)N3CCCCC3)Br)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.